4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid

Catalog No.
S13072707
CAS No.
646501-17-9
M.F
C11H21BrO2Si
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-e...

CAS Number

646501-17-9

Product Name

4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid

IUPAC Name

4-bromo-2,3,3-trimethyl-5-trimethylsilylpent-4-enoic acid

Molecular Formula

C11H21BrO2Si

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H21BrO2Si/c1-8(10(13)14)11(2,3)9(12)7-15(4,5)6/h7-8H,1-6H3,(H,13,14)

InChI Key

KGONDBPBSBBKPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C)(C)C(=C[Si](C)(C)C)Br

4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid is a specialized organic compound characterized by its unique structure that includes a bromine atom, multiple methyl groups, and a trimethylsilyl group. This compound belongs to the class of unsaturated carboxylic acids and is notable for its potential applications in organic synthesis and material science. The molecular formula of this compound is C13H23BrOSi, and it features a pentenoic acid backbone with various substituents that influence its chemical behavior and reactivity.

The reactivity of 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid can be attributed to the presence of the double bond and the carboxylic acid functional group. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it useful for introducing other functional groups.
  • Addition Reactions: The double bond allows for electrophilic addition reactions, where reagents can add across the double bond.

These reactions are fundamental in synthetic organic chemistry, enabling the construction of more complex molecules.

Several synthetic routes can be employed to produce 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid:

  • Bromination of Precursor Compounds: Starting from a suitable alkene or alkane, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Silylation Reactions: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Carboxylation: The final carboxylic acid functionality can be introduced via carbonylation methods or by hydrolysis of an ester derivative.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to tailor its properties.

4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may be utilized in developing new materials with specific properties.
  • Pharmaceutical Development: Given its potential biological activity, it may be explored for use in drug development.

Interaction studies involving 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid would typically focus on its reactivity with biological macromolecules or other small molecules. These studies can reveal insights into how this compound interacts at a molecular level, including binding affinities and mechanisms of action if applicable.

Several compounds share structural similarities with 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
2,2-Dimethylhexanoic acidBranched alkane with carboxylic acidSimpler structure; lacks halogen and silyl groups
4-Bromo-2-methylpentanoic acidBromine substitution at different positionVariation in branching; different physical properties
5-(Trimethylsilyl)-2-pentenoic acidSimilar silyl group but without bromineFocus on unsaturation; potential for different reactivity
2-Bromoacrylic acidContains a double bond and bromineMore reactive due to less steric hindrance

These comparisons highlight the uniqueness of 4-Bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid in terms of its specific functional groups and structural complexity. Each compound's distinct features contribute to its respective chemical behavior and potential applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

292.04942 g/mol

Monoisotopic Mass

292.04942 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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